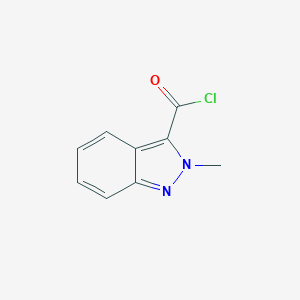

2-methyl-2H-indazole-3-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylindazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-12-8(9(10)13)6-4-2-3-5-7(6)11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHHZBVZNGCEOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428753 | |

| Record name | 2-methyl-2H-indazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181071-92-1 | |

| Record name | 2-methyl-2H-indazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-methyl-2H-indazole-3-carbonyl chloride molecular structure and formula

An In-Depth Technical Guide to 2-methyl-2H-indazole-3-carbonyl chloride: Structure, Synthesis, and Applications in Drug Discovery

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Within this class, functionalized intermediates that allow for rapid and efficient library synthesis are of paramount importance to drug discovery programs. This guide provides a comprehensive technical overview of 2-methyl-2H-indazole-3-carbonyl chloride, a key building block for accessing novel chemical entities. We will dissect its molecular structure and properties, detail a robust synthetic protocol, explore its chemical reactivity, and discuss its strategic application in the development of pharmacologically active agents. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Core Molecular Profile

A thorough understanding of a reagent's fundamental properties is critical for its effective and safe utilization in synthesis. This section outlines the essential chemical and physical characteristics of 2-methyl-2H-indazole-3-carbonyl chloride.

Chemical Identity and Properties

The compound is an acyl chloride derivative of 2-methyl-2H-indazole-3-carboxylic acid. The presence of the highly reactive carbonyl chloride group makes it a potent electrophile and a valuable synthetic intermediate.[3]

| Property | Value | Source |

| IUPAC Name | 2-methyl-2H-indazole-3-carbonyl chloride | N/A |

| CAS Number | 181071-92-1 | [4] |

| Molecular Formula | C₉H₇ClN₂O | [4] |

| Molecular Weight | 194.62 g/mol | [4] |

| Density | 1.37 g/cm³ | [4] |

| Boiling Point | 345.9°C at 760 mmHg | [4] |

| Flash Point | 163°C | [4] |

Molecular Structure

The structure features a bicyclic indazole core, which is an aromatic system composed of a fused benzene and pyrazole ring.[1] The methyl group is regioselectively placed on the nitrogen at the 2-position (N2), defining it as a 2H-indazole isomer. The carbonyl chloride moiety is attached at the 3-position (C3), a common site for functionalization in indazole chemistry.[5][6][7]

Caption: Molecular Structure of 2-methyl-2H-indazole-3-carbonyl chloride.

Synthesis and Mechanistic Rationale

The synthesis of 2-methyl-2H-indazole-3-carbonyl chloride is most logically and efficiently achieved from its corresponding carboxylic acid precursor. This approach leverages a classic and high-yielding transformation in organic chemistry.

Rationale for Synthetic Strategy

Acyl chlorides are standardly prepared from carboxylic acids using a variety of chlorinating agents. This one-step conversion is highly reliable and generally proceeds with minimal side products. The precursor, 2-methyl-2H-indazole-3-carboxylic acid, is a stable solid that can be synthesized and purified using established methods for the regioselective functionalization of indazole rings.[3][8]

Experimental Protocol: Synthesis from Carboxylic Acid

This protocol describes a representative procedure for the synthesis of the title compound.

Expertise & Causality: Thionyl chloride (SOCl₂) is selected as the chlorinating agent. Its primary advantage is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This allows for their easy removal from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle and simplifying purification. A catalytic amount of dimethylformamide (DMF) is often used to accelerate the reaction via the formation of the Vilsmeier reagent, a more potent electrophile.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a caustic trap (e.g., NaOH solution), add 2-methyl-2H-indazole-3-carboxylic acid (1.0 eq).

-

Solvent and Reagent Addition: Suspend the acid in an excess of thionyl chloride (SOCl₂, ~10 eq), which also serves as the solvent. Alternatively, use an inert, dry solvent like dichloromethane (DCM) or toluene with a smaller excess of SOCl₂ (2-3 eq).

-

Catalyst Addition (Optional): Add a catalytic amount of dry N,N-dimethylformamide (DMF, ~1-2 drops) to the suspension.

-

Reaction: Gently heat the mixture to reflux (for SOCl₂ as solvent, ~79°C; for DCM, ~40°C) and stir. Monitor the reaction progress by observing the dissolution of the starting material and the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure (rotary evaporation). It is crucial to use a vacuum pump protected by a cold trap and a base trap.

-

The resulting crude solid or oil is 2-methyl-2H-indazole-3-carbonyl chloride. Due to its reactivity, it is often used immediately in the next synthetic step without further purification. If necessary, it can be purified by recrystallization from a non-protic solvent or by vacuum distillation, though care must be taken to avoid decomposition.

-

Caption: Key reactivity profile for nucleophilic acyl substitution.

Safety and Handling

As a reactive chemical intermediate, 2-methyl-2H-indazole-3-carbonyl chloride requires careful handling to ensure personnel safety.

Hazard Identification

-

Corrosive: Causes severe skin and eye burns. [9]* Water Reactive: Reacts violently with water, liberating toxic hydrogen chloride gas. [4][9]This is a critical consideration for both handling and storage.

-

Risk Statements (Legacy): R14 (Reacts violently with water), R29 (Contact with water liberates toxic gas), R34 (Causes burns). [4]

Recommended Handling Procedures

-

Ventilation: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors and HCl gas. [9]* Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [9][10]* Incompatible Materials: Avoid contact with water, moisture, alcohols, amines, and strong bases.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. [9]An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent degradation from atmospheric moisture.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Unused material should be quenched carefully with a suitable solvent (e.g., isopropanol) under controlled conditions before disposal.

Conclusion

2-methyl-2H-indazole-3-carbonyl chloride is a highly valuable and versatile reagent for medicinal chemistry and organic synthesis. Its defined structure, predictable reactivity, and straightforward synthesis make it an ideal building block for incorporating the pharmacologically significant 2-methyl-2H-indazole moiety into novel molecular architectures. By enabling the efficient formation of amide and ester linkages, it serves as a powerful tool for researchers aiming to develop the next generation of indazole-based therapeutics. Proper understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application in the laboratory.

References

-

Pharmaffiliates. (n.d.). 2-Methyl-2H-indazole-3-carboxylic Acid, CAS No : 34252-44-3. Retrieved from [Link]

-

Formule. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Hsieh, M.-C., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 233. Retrieved from [Link]

-

Charris, J., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2110. Retrieved from [Link]

-

Klapars, A., et al. (2005). Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. Organic Letters, 7(6), 1185-1188. Retrieved from [Link]

-

Rao, K. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. Retrieved from [Link]

-

Kumar, M. R., et al. (2021). Recent advances in synthesis of 2h-indazole from 2-substituted benzaldehyde. International Journal of Creative Research Thoughts, 9(6), f584-f601. Retrieved from [Link]

-

Mondal, A., et al. (2024). Metal-Free Synthesis of C-3-Alkoxycarbonylated 2H-Indazoles Using Alkyl Carbazates. Synlett. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

-

Ma, H., et al. (2023). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry, 10, 1079860. Retrieved from [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. gjesr.com [gjesr.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 181071-92-1,2-METHYL-2H-INDAZOLE-3-CARBONYL CHLORIDE [lookchemicals.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. Frontiers | Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles [frontiersin.org]

- 8. 34252-44-3|2-Methyl-2H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. media.adeo.com [media.adeo.com]

Introduction: The Strategic Importance of 2-methyl-2H-indazole-3-carbonyl chloride

An In-depth Technical Guide to the Applications of 2-methyl-2H-indazole-3-carbonyl chloride

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the indazole scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] Among the various functionalized indazole building blocks, 2-methyl-2H-indazole-3-carbonyl chloride stands out as a particularly valuable and versatile intermediate. Its significance lies in the highly reactive acyl chloride moiety positioned at the 3-position of the stable 2-methyl-2H-indazole core. This arrangement provides a robust chemical handle for forging new bonds, most commonly amide linkages, enabling the systematic construction of diverse molecular libraries for drug discovery and materials science.

This guide provides a comprehensive overview of the synthesis and primary applications of 2-methyl-2H-indazole-3-carbonyl chloride, with a focus on the underlying chemical principles and practical, field-proven methodologies. We will explore its synthesis from common starting materials and its pivotal role in the development of novel therapeutic agents, particularly for central nervous system (CNS) disorders.

Part 1: Synthesis of the Core Intermediate

The preparation of 2-methyl-2H-indazole-3-carbonyl chloride is a well-established, multi-step process that begins with the regioselective alkylation of an indazole ester, followed by hydrolysis and subsequent conversion to the target acyl chloride. The causality behind this sequence is rooted in controlling the site of methylation on the indazole nitrogen atoms. While N-1 substitution is often the thermodynamically favored product, specific conditions can be employed to achieve the desired N-2 alkylation, which is crucial for the biological activity of many of its derivatives.[5][6]

Workflow for Synthesis

Caption: Synthetic pathway to 2-methyl-2H-indazole-3-carbonyl chloride.

Experimental Protocol: Synthesis of 2-methyl-2H-indazole-3-carbonyl chloride

This protocol is a synthesized methodology based on procedures described in the literature.[7]

Step 1: Methyl ester of 2-methyl-2H-indazole-3-carboxylic acid

-

Reaction Setup: To a solution of the methyl ester of 1H(2H)-indazole-3-carboxylic acid in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C to deprotonate the indazole nitrogen.

-

Alkylation: After stirring for a short period, add methyl iodide dropwise to the suspension. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The choice of methyl iodide is a classic and efficient method for introducing the methyl group.

-

Work-up and Purification: The reaction is carefully quenched with water. The solvent is removed under reduced pressure. The resulting residue is taken up in a water-immiscible solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is often purified by crystallization to yield the pure methyl ester of 2-methyl-2H-indazole-3-carboxylic acid.[7]

Step 2: 2-methyl-2H-indazole-3-carboxylic acid (Saponification)

-

Hydrolysis: The methyl ester from the previous step is suspended in water. An aqueous solution of sodium hydroxide (typically 2 equivalents) is added.

-

Reaction: The mixture is heated to reflux and stirred until the hydrolysis is complete (TLC monitoring). The ester is hydrolyzed to the corresponding carboxylate salt, which is soluble in the aqueous base.

-

Isolation: After cooling, the solution is acidified with a strong acid (e.g., HCl) to a pH of approximately 2-3. This protonates the carboxylate, causing the 2-methyl-2H-indazole-3-carboxylic acid to precipitate out of the solution as a solid.

-

Purification: The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the pure carboxylic acid.[7]

Step 3: 2-methyl-2H-indazole-3-carbonyl chloride (Chlorination)

-

Reaction Setup: The dried 2-methyl-2H-indazole-3-carboxylic acid is suspended in an inert solvent like toluene.

-

Chlorination: Thionyl chloride (SOCl₂) is added dropwise to the suspension at room temperature.[8][9] This is a standard and highly effective method for converting carboxylic acids to acyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[9]

-

Reaction Completion: The mixture is heated (e.g., to 70-80 °C) and stirred for several hours until the evolution of gas ceases and the reaction is complete.

-

Isolation: The solvent and excess thionyl chloride are removed by evaporation under reduced pressure. The residue is typically taken up in fresh toluene and evaporated again to ensure complete removal of volatile impurities. This process yields the crude 2-methyl-2H-indazole-3-carbonyl chloride, which is often used in the next step without further purification.[7]

Characterization Data:

-

¹H-NMR (δ, DMSO-d6): 3.97 (s, 3H); 7.3-7.4 (m, 1H); 7.5-7.6 (m, 1H); 7.7-7.8 (m, 1H); 8.0-8.1 (m, 1H).[7]

Part 2: Core Application in Amide Synthesis for Drug Discovery

The primary and most powerful application of 2-methyl-2H-indazole-3-carbonyl chloride is its role as an acylating agent in the synthesis of 2-methyl-2H-indazole-3-carboxamides. The high electrophilicity of the carbonyl carbon in the acyl chloride group makes it highly susceptible to nucleophilic attack by primary and secondary amines, leading to the efficient formation of a stable amide bond.

This reaction is the cornerstone for creating large libraries of drug candidates. By varying the structure of the amine reactant, researchers can systematically modify the physicochemical and pharmacological properties of the final compound to optimize for potency, selectivity, and pharmacokinetic profiles.

Application Workflow: Synthesis of Carboxamide Derivatives

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. US8507528B2 - 2-alkyl-indazole compounds for the treatment of certain cns-related disorders - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

The Alchemical Key: A Technical Guide to the History, Synthesis, and Application of Indazole-3-Carbonyl Chloride Scaffolds

For the attention of researchers, scientists, and drug development professionals. This guide illuminates the pivotal role of indazole-3-carbonyl chloride, a highly reactive and versatile scaffold that has become a cornerstone in medicinal chemistry. We will delve into its historical context, dissect the nuances of its synthesis, and explore its profound impact on the development of modern therapeutics.

Introduction: The Rise of a Privileged Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a recurring motif in pharmacologically active compounds.[2][3] Indazole derivatives have demonstrated a broad spectrum of activities, including anti-inflammatory, anti-tumor, and anti-emetic properties.[2][3]

At the heart of many complex indazole-based molecules lies a deceptively simple yet powerful building block: indazole-3-carbonyl chloride. This reactive intermediate serves as a linchpin, enabling the facile introduction of the indazole core into a diverse range of molecular architectures. Its history is intrinsically linked to the discovery and functionalization of the parent indazole ring system.

A Historical Perspective: From Fischer's Indazole to a Key Synthetic Intermediate

The story of indazole begins in 1883 with the pioneering work of German chemist Emil Fischer, who first reported the synthesis of an indazole derivative.[1] While Fischer's initial work laid the foundation, it was the subsequent development of reliable methods for the synthesis of indazole-3-carboxylic acid that paved the way for the emergence of indazole-3-carbonyl chloride.

Although a specific date for the first synthesis of indazole-3-carbonyl chloride is not prominently documented, its preparation is a logical and fundamental transformation in organic chemistry. Once indazole-3-carboxylic acid became readily accessible, its conversion to the more reactive acid chloride was a straightforward and necessary step to facilitate amide bond formation and other nucleophilic acyl substitution reactions. This conversion was crucial for unlocking the full synthetic potential of the indazole-3-carboxylic acid scaffold.

The Synthesis of Indazole-3-Carbonyl Chloride: A Tale of Two Reagents

The preparation of indazole-3-carbonyl chloride is most commonly achieved through the reaction of indazole-3-carboxylic acid with a chlorinating agent. The two most prevalent and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice between these reagents often depends on the scale of the reaction, the desired purity of the product, and the sensitivity of other functional groups present in the molecule.

The Workhorse: Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used, cost-effective reagent for the synthesis of acyl chlorides.[4][5] The reaction proceeds through the formation of a chlorosulfite intermediate, which is highly reactive towards nucleophilic attack by the chloride ion.[6][7][8]

Reaction Mechanism with Thionyl Chloride:

Caption: Mechanism of Indazole-3-Carbonyl Chloride synthesis using Thionyl Chloride.

An advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the equilibrium towards the product.[6]

The High-Purity Alternative: Oxalyl Chloride ((COCl)₂)

For substrates that are sensitive to the acidic conditions generated by HCl, or when higher purity is required, oxalyl chloride is an excellent alternative.[5][9] The reaction with oxalyl chloride also produces gaseous byproducts (CO, CO₂, and HCl), simplifying the workup.[5] Often, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction through the formation of the Vilsmeier reagent.[10][11][12]

Reaction Mechanism with Oxalyl Chloride and Catalytic DMF:

Caption: Mechanism of Indazole-3-Carbonyl Chloride synthesis using Oxalyl Chloride and catalytic DMF.

Experimental Protocols

Protocol 1: Synthesis of Indazole-3-Carbonyl Chloride using Thionyl Chloride

-

Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add indazole-3-carboxylic acid.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of thionyl chloride (typically 2-5 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the dissolution of the solid carboxylic acid.

-

Workup: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

Purification: The resulting crude indazole-3-carbonyl chloride is often used directly in the next step without further purification. If necessary, it can be purified by recrystallization or distillation under high vacuum, though its reactive nature makes this challenging.

Protocol 2: Synthesis of Indazole-3-Carbonyl Chloride using Oxalyl Chloride

-

Preparation: To a round-bottom flask under an inert atmosphere, suspend indazole-3-carboxylic acid in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Catalyst Addition: Add a catalytic amount of DMF (1-5 mol%).

-

Reagent Addition: Cool the mixture in an ice bath and slowly add oxalyl chloride (1.1-1.5 equivalents).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction is typically complete when gas evolution stops.

-

Workup: The solvent and volatile byproducts are removed under reduced pressure to yield the crude indazole-3-carbonyl chloride, which is generally used immediately in the subsequent reaction.

| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Reactivity | High | Very High |

| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) |

| Conditions | Typically reflux | Often at room temperature |

| Purity of Product | Good | Excellent |

| Cost | Lower | Higher |

| Catalyst | Not usually required | Catalytic DMF often used |

| Considerations | HCl byproduct can be harsh | Milder conditions, but reagent is more expensive and moisture-sensitive |

Applications in Drug Discovery: A Gateway to Bioactive Molecules

The high reactivity of the carbonyl chloride group makes indazole-3-carbonyl chloride an invaluable precursor for the synthesis of a wide range of indazole-3-carboxamides and esters, many of which exhibit significant biological activity.[13][14]

A Case Study: The Synthesis of Granisetron

A prominent example of the utility of indazole-3-carbonyl chloride is in the synthesis of Granisetron, a potent 5-HT₃ receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy.[15][16][17][18]

The synthesis involves the reaction of 1-methyl-indazole-3-carbonyl chloride with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine to form the crucial amide bond.[15][16]

Caption: Synthetic pathway to Granisetron via Indazole-3-Carbonyl Chloride.

This reaction highlights the efficiency and importance of indazole-3-carbonyl chloride as a key intermediate in the construction of complex, pharmacologically active molecules.

Conclusion: An Enduring Legacy in Medicinal Chemistry

From its conceptual origins in the late 19th century to its modern-day applications in life-saving pharmaceuticals, the indazole scaffold has proven its immense value. Indazole-3-carbonyl chloride, as the activated form of a key synthetic precursor, plays a critical and often unsung role in this narrative. Its straightforward synthesis and high reactivity provide medicinal chemists with a reliable and efficient tool for the construction of novel indazole-containing compounds. As the quest for new and improved therapeutics continues, the utility of indazole-3-carbonyl chloride is certain to endure, solidifying its place as a fundamental building block in the art and science of drug discovery.

References

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link][4]

-

Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. (n.d.). Chemical Method. [Link][6]

-

Acid Chloride Formation Mechanism. (n.d.). Common Organic Chemistry. [Link][19]

-

SOCl2 Reaction with Carboxylic Acids. (2020, February 17). Chemistry Steps. [Link][7]

-

GRANISETRON - New Drug Approvals. (2013, December 31). [Link][16]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link][20]

-

Carboxylic Acid to Acyl Chloride Mechanism [Video]. (2021, February 13). YouTube. [Link][21]

-

Acid Chloride Formation. (2019, June 5). Chemistry LibreTexts. [Link][8]

-

Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link][13][14]

-

Converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. [Link]

-

Oxalyl chloride. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link][9]

-

Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021). Google Patents. [17]

-

Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. (2022, February 21). YouTube. [Link][10]

-

An Improved Process For The Preparation Of Granisetron Hydrochloride. (n.d.). Quick Company. [Link][18]

-

Proposed mechanism for the production of acid chlorides using oxalyl chloride (14) and DMF as a catalyst. (n.d.). ResearchGate. [Link][11]

-

Zhang, Y., Song, G., & Qu, J. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link][2]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Medicinal Chemistry. [Link][1]

-

Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011). Google Patents. [22]

-

Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. [Link][3]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]

- 6. orgosolver.com [orgosolver.com]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Acyl chloride [yufenggp.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. newdrugapprovals.org [newdrugapprovals.org]

- 17. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 18. An Improved Process For The Preparation Of Granisetron Hydrochloride [quickcompany.in]

- 19. Acid Chloride Formation Mechanism - Oxalyl Chloride [(COCl)2] [commonorganicchemistry.com]

- 20. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 21. m.youtube.com [m.youtube.com]

- 22. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

The 2-Methyl-2H-Indazole Scaffold: A Technical Guide to Synthesis and Biological Application

Executive Summary

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, capable of serving as a bioisostere for indole or purine systems. However, the 2-methyl-2H-indazole isomer represents a distinct chemical space compared to its thermodynamically more stable 1H-isomer. While 1H-indazoles are ubiquitous, 2H-indazoles have emerged as critical pharmacophores in oncology (e.g., Pazopanib) and antimicrobial research due to their unique electronic distribution and hydrogen-bonding capabilities.

This guide addresses the two primary challenges in working with this scaffold: regioselective synthesis (overcoming the thermodynamic preference for N1-alkylation) and mechanistic targeting (specifically kinase and HSP90 inhibition).

Part 1: Structural Significance & Synthetic Regiocontrol

The Isomeric Challenge

The core technical hurdle in developing 2-methyl-2H-indazole libraries is regioselectivity. Indazole tautomerism favors the 1H-form (

To access the bioactive 2-methyl-2H-indazole , researchers must employ kinetic control or specific alkylating agents that leverage the nucleophilicity of the neutral N2 atom.

Protocol: Regioselective N2-Methylation

Expertise Note: The use of Meerwein’s salt (trimethyloxonium tetrafluoroborate) is the gold standard for high N2-selectivity (>95%), avoiding the tedious chromatographic separations required when using methyl iodide.

Materials

-

Substrate: Substituted Indazole (1.0 eq)

-

Reagent: Trimethyloxonium tetrafluoroborate (Me3OBF4) (1.2 eq)

-

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) – Anhydrous

-

Quench: Saturated aqueous NaHCO3

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the indazole substrate in anhydrous EtOAc.

-

Why: Moisture destroys the oxonium salt immediately. EtOAc is preferred over DCM for easier workup, though DCM solubilizes polar substrates better.

-

-

Addition: Add Me3OBF4 in one portion at room temperature.

-

Observation: The reaction mixture often becomes heterogeneous as the cationic N2-methylated salt precipitates.

-

-

Reaction: Stir vigorously for 2–4 hours. Monitor by TLC.

-

Self-Validation: The N2-methylated product often forms a tetrafluoroborate salt intermediate. If the spot stays at the baseline, the salt has formed.

-

-

Quench & Workup: Slowly pour the mixture into saturated NaHCO3. Stir for 15 minutes to neutralize the tetrafluoroborate salt and liberate the free base.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography.

-

Identification: 2-methyl isomers typically elute after 1-methyl isomers in non-polar mobile phases but have distinct NMR shifts (N-Me singlet at ~4.2 ppm for N2 vs ~4.0 ppm for N1).

-

Visualization: Regioselectivity Pathways

The following diagram illustrates the divergence between thermodynamic (N1) and kinetic/directed (N2) synthesis.

Caption: Divergent synthetic pathways. Basic conditions favor N1-alkylation, while neutral strong alkylators (Meerwein's salt) target the N2 lone pair.

Part 2: Oncology Applications

The 2-methyl-2H-indazole scaffold is validated in oncology, most notably by Pazopanib , a tyrosine kinase inhibitor (TKI).[1] However, recent research has pivoted toward HSP90 inhibition and Epigenetic modulation .

Kinase Inhibition (The Pazopanib Model)

The 2-methyl substituent locks the indazole into a specific geometry that favors binding to the hinge region of kinases (VEGFR, PDGFR). The N1 nitrogen remains available as a hydrogen bond acceptor, while the C3 position allows for extension into the hydrophobic pocket.

HSP90 C-Terminal Inhibition

Unlike N-terminal inhibitors (e.g., geldanamycin) that induce the heat shock response (HSR), 2H-indazole derivatives targeting the C-terminus of HSP90 avoid this compensatory survival mechanism.

-

Mechanism: These compounds disrupt the HSP90 dimerization interface.

-

Effect: Destabilization of client proteins (HER2, Akt, c-Met) without upregulating HSP70.

Data Summary: Anticancer Potency

Comparative IC50 values from recent literature (e.g., La et al., 2024; Cheung et al.)

| Compound Class | Target | Cell Line | IC50 (µM) | Mechanism Note |

| Pazopanib (Ref) | VEGFR/PDGFR | HUVEC | 0.01 - 0.04 | ATP-competitive kinase inhibition |

| 2H-Indazole-3-carboxamides | EP4 Receptor | HT-29 (Colon) | 0.068 | Immunomodulation via cAMP suppression |

| Deguelin-truncated 2H-indazoles | HSP90 (C-term) | BT474 (HER2+) | 4.42 | Degradation of HER2/Akt client proteins |

| 2-Phenyl-2H-indazoles | Tubulin | HeLa | 2.5 - 5.0 | Inhibition of tubulin polymerization |

Visualization: HSP90 Inhibition Cascade

The following diagram details the mechanism of action for 2H-indazole based HSP90 inhibitors.

Caption: 2H-Indazoles bind the C-terminus of HSP90, preventing dimerization and forcing degradation of oncogenic client proteins.

Part 3: Secondary Applications (Antimicrobial & Anti-inflammatory)[2]

Antiprotozoal Activity

2-phenyl-2H-indazole derivatives have demonstrated superior potency to metronidazole against protozoan parasites.[2]

-

Targets: Giardia intestinalis, Entamoeba histolytica.[3][2][4][5]

-

SAR Insight: Electron-withdrawing groups (Cl, NO2) on the 2-phenyl ring enhance lipophilicity and potency.

Anti-inflammatory (COX Dual Inhibition)

Certain 2,3-diphenyl-2H-indazoles act as dual inhibitors of COX-2 and 5-LOX. This dual action is critical for preventing the "shunt" effect seen in traditional NSAIDs, where blocking COX forces arachidonic acid into the leukotriene pathway (causing gastric damage).

Part 4: Validated Experimental Protocol

Assay: HSP90 Client Protein Degradation (Western Blot)

To verify that a 2H-indazole derivative is acting via HSP90 inhibition rather than general toxicity, one must observe the degradation of specific client proteins.

Reagents

-

Cell Line: SK-BR-3 or BT474 (HER2+ breast cancer).

-

Antibodies: Anti-HER2, Anti-Akt, Anti-HSP70, Anti-Actin (loading control).

-

Lysis Buffer: RIPA buffer + Protease/Phosphatase inhibitor cocktail.

Workflow

-

Seeding: Plate cells (5 x 10^5 cells/well) in 6-well plates. Allow attachment for 24h.

-

Treatment: Treat cells with the 2H-indazole compound at 1x, 5x, and 10x the IC50 value for 24 hours.

-

Control: DMSO (Negative), Geldanamycin or 17-AAG (Positive).

-

-

Lysis: Wash with ice-cold PBS. Lyse cells on ice for 30 min. Centrifuge at 14,000g for 15 min at 4°C.

-

Analysis: Perform SDS-PAGE and Western Blot.

-

Interpretation (Self-Validation):

-

Success: Decrease in HER2 and Akt band intensity (dose-dependent).

-

Specificity Check: If HSP70 levels do not increase significantly, the compound likely targets the C-terminus (unlike Geldanamycin which spikes HSP70).

-

References

-

Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles.[6][7] The Journal of Organic Chemistry. [Link]

-

La, M. T., et al. (2024). Discovery of Indazole Inhibitors for Heat Shock Protein 90 as Anti-Cancer Agents.[8] SSRN / Bioorganic Chemistry. [Link]

-

Pérez-Villanueva, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. [Link][1][3][4][6][9][10][11][12][13][14][15][16]

-

Li, Q., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists. Journal of Medicinal Chemistry. [Link][15]

-

Gaikwad, S. V., et al. (2022). In silico design, synthesis and biological evaluation of novel effective phenyl, indole, 3, 4-dimethyl substituted 4, 5, 6, 7-tetrahydro-1H-indazole derivatives. Journal of Pharmaceutical Negative Results. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pnrjournal.com [pnrjournal.com]

- 6. connectjournals.com [connectjournals.com]

- 7. (PDF) Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate [academia.edu]

- 8. papers.ssrn.com [papers.ssrn.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1,2,4]- triazolo[1,5-a]quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. (PDF) Synthesis and biological evaluation of new indazole derivatives [academia.edu]

Methodological & Application

Application Note: Synthesis of 2-Methyl-2H-indazole-3-carboxamides via Acylation of Amines

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-methyl-2H-indazole-3-carboxamides through the acylation of primary and secondary amines with 2-methyl-2H-indazole-3-carbonyl chloride. This reaction is a cornerstone in medicinal chemistry for the construction of diverse compound libraries targeting various biological endpoints. This document outlines the underlying reaction mechanism, discusses critical experimental parameters, provides a detailed step-by-step protocol, and offers troubleshooting advice to ensure reproducible and high-yielding syntheses.

Introduction

The indazole scaffold is a privileged structure in drug discovery, with derivatives demonstrating a wide array of biological activities, including roles as potent receptor antagonists and enzyme inhibitors.[1][2][3][4] Specifically, the 2-methyl-2H-indazole-3-carboxamide core is a key pharmacophore found in numerous development candidates. The most direct and widely employed method for the synthesis of these amides is the nucleophilic acyl substitution reaction between 2-methyl-2H-indazole-3-carbonyl chloride and a suitable amine.

This application note serves as a practical guide for researchers, scientists, and drug development professionals. It aims to provide not just a protocol, but a deeper understanding of the reaction's nuances, enabling rational optimization and troubleshooting.

Reaction Mechanism and Rationale

The formation of the amide bond from an acid chloride and an amine is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-established pathway that is highly efficient and generally irreversible.

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the acid chloride. This forms a transient tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting positively charged ammonium species is deprotonated by a base present in the reaction mixture. This neutralization step is crucial to drive the reaction to completion, as it prevents the protonation of the starting amine, which would render it non-nucleophilic. The byproduct of this step is the hydrochloride salt of the base.

This process, often referred to as the Schotten-Baumann reaction, is typically fast and exothermic.[5]

Caption: Nucleophilic acyl substitution mechanism.

Critical Parameters and Optimization

The success of the amidation reaction hinges on the careful selection and control of several key parameters. Understanding the role of each component allows for logical optimization and adaptation for different amine substrates.

| Parameter | Recommended Choice(s) | Rationale & Expert Insights |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | DCM is the most common choice due to its inertness, ability to dissolve a wide range of substrates, and ease of removal post-reaction. THF is another excellent aprotic solvent. DMF is used for less soluble amines but can be harder to remove and may sometimes participate in side reactions if not anhydrous. The use of bio-based solvents like Cyrene™ is also emerging as a greener alternative.[6] |

| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA, Hünig's base) | A non-nucleophilic organic base is essential to neutralize the HCl byproduct without competing with the primary/secondary amine for the acid chloride.[5] Et₃N is a cost-effective and standard choice. DIPEA is sterically hindered and is particularly useful when dealing with sensitive substrates or to prevent potential side reactions with the base itself. A slight excess (1.1-1.5 equivalents) is typically used to ensure complete neutralization. |

| Temperature | Initial addition at 0 °C, then warm to room temperature (RT) | The reaction is often exothermic. Starting at 0 °C (ice bath) allows for controlled addition of the acid chloride, mitigating potential side reactions and ensuring stability of the reactants.[5][6] Allowing the reaction to slowly warm to room temperature is usually sufficient for it to proceed to completion within 1-16 hours. |

| Stoichiometry | Amine (1.0 eq.), Acid Chloride (1.0-1.2 eq.), Base (1.1-1.5 eq.) | Using a slight excess of the acid chloride can help drive the reaction to completion, especially with less reactive amines. However, for ease of purification, starting with a 1:1 ratio of amine to acid chloride is often preferred. The base should always be in excess relative to the acid chloride to quench all generated HCl. |

| Atmosphere | Inert atmosphere (Nitrogen or Argon) | While not always strictly necessary for robust amines, running the reaction under an inert atmosphere is good practice. It prevents the highly reactive acid chloride from hydrolyzing with atmospheric moisture, which would form the unreactive carboxylic acid and reduce the yield. |

Detailed Experimental Protocol

This section provides a general, reliable protocol for the synthesis of a 2-methyl-2H-indazole-3-carboxamide.

Caption: General experimental workflow.

Materials and Equipment

-

2-Methyl-2H-indazole-3-carbonyl chloride

-

Amine of interest (primary or secondary)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Round-bottom flask with stir bar

-

Septa and needles for inert atmosphere

-

Ice bath

-

Standard glassware for aqueous work-up (separatory funnel, etc.)

-

Rotary evaporator

-

Silica gel for chromatography

Step-by-Step Procedure

-

Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add the amine (1.0 mmol, 1.0 equiv.) and dissolve it in anhydrous DCM (approx. 0.2 M solution, e.g., 5 mL for 1 mmol).

-

Base Addition: Add triethylamine (1.2 mmol, 1.2 equiv.) to the stirred solution.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Acid Chloride Addition: In a separate vial, dissolve 2-methyl-2H-indazole-3-carbonyl chloride (1.05 mmol, 1.05 equiv.) in a small amount of anhydrous DCM (e.g., 2 mL). Add this solution dropwise to the cold, stirred amine solution over 5-10 minutes. A precipitate (triethylamine hydrochloride) will likely form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

-

Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure 2-methyl-2H-indazole-3-carboxamide.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | 1. Hydrolysis of acid chloride. 2. Incomplete reaction. 3. Poorly reactive amine. | 1. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere. 2. Allow for a longer reaction time or gentle heating (e.g., 40 °C). 3. For electron-deficient or sterically hindered amines, consider using a more reactive coupling agent system (e.g., HATU/DIPEA) starting from the corresponding carboxylic acid.[1] |

| Multiple Spots on TLC | 1. Unreacted starting material. 2. Formation of side products. | 1. Check stoichiometry; consider using a slight excess of the acid chloride. 2. Ensure temperature control during addition. Purify carefully via column chromatography. |

| Product is difficult to purify | The triethylamine hydrochloride salt is co-eluting or precipitating with the product. | Perform the aqueous work-up thoroughly. A water wash before the acid wash can sometimes help dissolve the salt. Ensure the crude material is fully dissolved before loading onto the silica gel column. |

Conclusion

The acylation of amines with 2-methyl-2H-indazole-3-carbonyl chloride is a robust and highly versatile method for synthesizing a diverse range of 2-methyl-2H-indazole-3-carboxamides. By carefully controlling key parameters such as solvent, base, and temperature, researchers can achieve high yields and purity. The protocol and insights provided in this application note offer a solid foundation for the successful execution and optimization of this critical transformation in the drug discovery process.

References

- Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. (2018). Chinese Journal of Organic Chemistry.

- Reddy, T. H., et al. (2023).

- Sherwood, J., et al. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal.

- Amide Synthesis. (n.d.). Fisher Scientific.

- Li, J., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy.

- Chandrasekhar, T., et al. (2012).

- Singh, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, PMC.

- SYNTHESIS OF PHARMACOLOGICALLY ACTIVE INDAZOLES AND ITS ANALOGUES: A REVIEW. (2021). Caribbean Journal of Science and Technology.

- Chaudhari, A. L. (2019). RECENT ADVANCES IN SYNTHESIS OF 2H-INDAZOLE FROM 2-SUBSTITUTED BENZALDEHYDE. Global Journal of Engineering Science and Researches.

Sources

Solvent selection for 2-methyl-2H-indazole-3-carbonyl chloride acylation

Application Note: Optimizing Solvent Systems for the Acylation of 2-Methyl-2H-indazole-3-carbonyl Chloride

Executive Summary

The 2-methyl-2H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors, cannabinoid receptor agonists, and anti-inflammatory agents. The activation of the C3-position via 2-methyl-2H-indazole-3-carbonyl chloride is a critical step in diversifying this core.

However, the high electrophilicity of this acid chloride renders it susceptible to hydrolysis and side reactions. This Application Note provides a definitive guide to solvent selection, prioritizing Green Chemistry principles (replacing Dichloromethane) while maintaining high yield and purity. We recommend 2-Methyltetrahydrofuran (2-MeTHF) as the superior solvent system for this transformation.

Mechanistic Context & Reactivity

To select the correct solvent, one must understand the reaction mechanism. The acylation of a nucleophile (amine or alcohol) by 2-methyl-2H-indazole-3-carbonyl chloride proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) pathway.

Key Chemical Challenges:

-

Hydrolysis: The C3-carbonyl chloride is highly moisture-sensitive. Water acts as a competitive nucleophile, reverting the reagent to the carboxylic acid.

-

Solubility: The fused bicyclic indazole system is moderately lipophilic. Non-polar solvents (Hexanes) often fail to dissolve the reactant, while highly polar protic solvents (Alcohols) are incompatible.

-

HCl Generation: The reaction releases stoichiometric HCl, requiring a base scavenger (e.g., Triethylamine, DIPEA). The solvent must solubilize the free base but ideally precipitate the resulting hydrochloride salt to drive equilibrium.

Visualizing the Pathway

The following diagram illustrates the reaction node and the critical role of solvent polarity in stabilizing the tetrahedral intermediate.

Figure 1: Nucleophilic Acyl Substitution pathway.[1] The solvent must stabilize the polar transition state without reacting with the electrophile.

Solvent Selection Matrix

Based on the Pfizer and GSK Solvent Selection Guides , we evaluated solvents based on solubility, inertness, and environmental impact.

| Solvent Class | Solvent | Solubility (Indazole-COCl) | Green Score | Recommendation | Technical Notes |

| Ether | 2-MeTHF | High | Excellent | Preferred | Higher boiling point than THF (80°C); derived from renewable resources; separates easily from water during workup. |

| Chlorinated | DCM (Dichloromethane) | High | Poor | Avoid | Traditional standard, but strictly regulated due to toxicity/carcinogenicity. High volatility causes concentration issues. |

| Ether | THF (Tetrahydrofuran) | High | Moderate | Alternative | Good solubility, but water miscible (harder workup) and peroxide risk.[2] |

| Aromatic | Toluene | Moderate | Good | Specialized | Use for high-temperature reflux reactions. Poor solubility for polar nucleophiles at RT. |

| Ester | Ethyl Acetate | Moderate | Good | Conditional | Excellent green profile, but can undergo transesterification with strong nucleophiles/catalysts. |

| Amide | DMF/DMAc | High | Poor | Avoid | High boiling point makes removal difficult; potential decomposition to dimethylamine (a nucleophile) at high temps. |

Why 2-MeTHF?

2-Methyltetrahydrofuran (2-MeTHF) is the "Gold Standard" replacement for DCM and THF.

-

Immiscibility with Water: Unlike THF, 2-MeTHF forms a biphasic system with water. This allows for a direct aqueous wash of the reaction mixture to remove salts without a solvent swap.

-

Stability: It is more stable to acids and bases than standard THF.

Experimental Protocols

Protocol A: The "Green" Standard (Recommended)

Solvent: Anhydrous 2-MeTHF Scale: 1.0 mmol

-

Preparation: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Argon or Nitrogen.

-

Charging: Add 2-methyl-2H-indazole-3-carbonyl chloride (194 mg, 1.0 mmol) to the flask.

-

Solvation: Add anhydrous 2-MeTHF (5.0 mL, 5 vol). Stir until fully dissolved.

-

Note: If the acid chloride is not commercially available, generate it in situ from the carboxylic acid using Thionyl Chloride in 2-MeTHF, then distill off excess SOCl2.

-

-

Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 eq, 209 µL). The solution may darken slightly.

-

Nucleophile Addition: Dropwise add the amine/alcohol nucleophile (1.0 - 1.1 eq) dissolved in 1 mL 2-MeTHF at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Monitor: TLC (EtOAc/Heptane) or LCMS. Look for disappearance of the acid chloride (often converted to methyl ester if quenched with MeOH for LCMS).

-

-

Workup (The 2-MeTHF Advantage):

-

Add water (5 mL) directly to the reaction flask.

-

Separate the organic layer (2-MeTHF).

-

Wash organic layer with Sat. NaHCO3 (5 mL) then Brine (5 mL).

-

Dry over MgSO4, filter, and concentrate.[3]

-

Protocol B: High-Temperature (Sterically Hindered Nucleophiles)

Solvent: Toluene Context: Use when the nucleophile is bulky (e.g., tert-butyl amine, aniline derivatives) and requires thermal energy.

-

Setup: 25 mL RBF with reflux condenser, Argon atmosphere.

-

Charging: Dissolve Acid Chloride (1.0 mmol) in Toluene (10 mL).

-

Reagents: Add Pyridine (2.0 eq) as the base/catalyst. Add Nucleophile (1.2 eq).

-

Reflux: Heat to 110°C for 6-12 hours.

-

Workup: Cool to RT. Toluene does not wash easily with water due to emulsions. Evaporate Toluene in vacuo first, then redissolve residue in EtOAc for aqueous workup.

Decision Logic for Researchers

Use the following flowchart to determine the optimal solvent for your specific substrate conditions.

Figure 2: Solvent selection decision tree prioritizing Green Chemistry and Process Efficiency.

Troubleshooting & Critical Parameters

-

Low Yield: Check the water content of your solvent. 2-MeTHF can absorb water. Ensure solvents are dried over molecular sieves (3Å) or purchased as "Anhydrous."

-

Impurity Profile: If you observe a byproduct with Mass M+14 or M+28, check for reaction with the solvent (rare) or methylation impurities if using methanol during quenching/analysis.

-

Safety: 2-methyl-2H-indazole-3-carbonyl chloride is a sensitizer. Handle in a fume hood.

References

-

GlaxoSmithKline (GSK). (2011). GSK Solvent Selection Guide. Detailed analysis of solvent lifecycle and safety, categorizing DCM as a solvent to replace. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329792059, 2-Methyl-2H-indazole-3-carboxylic acid. Source for physical property data of the parent acid. [Link]

Sources

Friedel-Crafts acylation using 2-methyl-2H-indazole-3-carbonyl chloride

An Application Note and Detailed Protocol for the Friedel-Crafts Acylation using 2-methyl-2H-indazole-3-carbonyl chloride

Introduction: Bridging Heterocyclic Scaffolds and Aromatic Systems

The indazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous compounds with diverse pharmacological activities. The functionalization of this heterocycle is pivotal for modulating biological efficacy. Among the various C-C bond-forming reactions, the Friedel-Crafts acylation stands as a powerful and reliable method for introducing keto-linkages between an aromatic or heteroaromatic ring and an acyl group.[1][2][3] This reaction, developed by Charles Friedel and James Crafts in 1877, proceeds via an electrophilic aromatic substitution mechanism, typically employing a strong Lewis acid catalyst.[2]

This application note provides a comprehensive guide for the Friedel-Crafts acylation of aromatic substrates using 2-methyl-2H-indazole-3-carbonyl chloride. The resulting (2-methyl-2H-indazol-3-yl)(aryl)methanones are valuable intermediates for the synthesis of complex pharmaceutical agents. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol for its execution, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this robust chemical transformation.

Reaction Mechanism: The Electrophilic Aromatic Substitution Pathway

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism.[1][4] The key to the reaction is the generation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic π-system of an aromatic ring.

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum trichloride (AlCl₃), coordinates to the chlorine atom of the 2-methyl-2H-indazole-3-carbonyl chloride. This coordination polarizes the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[1] This ion is the active electrophile in the reaction.

-

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Deprotonation and Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[1]

A significant advantage of the Friedel-Crafts acylation over its alkylation counterpart is the absence of carbocation rearrangements, as the acylium ion is resonance-stabilized.[2][4] Furthermore, the product ketone is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group, which prevents polyacylation.[4][5]

Caption: Figure 1: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol describes the acylation of toluene with 2-methyl-2H-indazole-3-carbonyl chloride. Toluene is chosen as a representative electron-rich aromatic substrate.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Properties/Hazards |

| 2-methyl-2H-indazole-3-carboxylic acid | C₉H₈N₂O₂ | 176.17 | 1.0 eq | Solid, irritant |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 2.0 eq | Liquid, corrosive, reacts violently with water |

| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 1.2 eq | Solid, corrosive, reacts violently with water |

| Toluene | C₇H₈ | 92.14 | 5.0 eq | Liquid, flammable, irritant |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Solvent | Volatile, suspected carcinogen |

| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | ~20 mL | Liquid, corrosive |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | Aqueous solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | Solid, desiccant |

| Round-bottom flasks, reflux condenser, addition funnel, magnetic stirrer, ice bath, separatory funnel | - | - | - | Standard laboratory glassware |

| Nitrogen or Argon gas supply | N₂ / Ar | - | - | For inert atmosphere |

Part A: Synthesis of 2-methyl-2H-indazole-3-carbonyl chloride

Note: This acyl chloride is not commonly available commercially and must be prepared from the corresponding carboxylic acid. This reaction should be performed in a fume hood.

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-2H-indazole-3-carboxylic acid (1.0 eq).

-

Add thionyl chloride (2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

-

After completion, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporation).

-

The resulting crude 2-methyl-2H-indazole-3-carbonyl chloride is a solid or oil and can be used directly in the next step without further purification.

Part B: Friedel-Crafts Acylation

Note: Aluminum chloride is extremely hygroscopic and reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar).[6]

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, a reflux condenser, and a nitrogen/argon inlet.[6]

-

Lewis Acid Suspension: To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM, ~50 mL). Stir the suspension.

-

Cooling: Cool the flask to 0 °C using an ice/water bath.[6]

-

Acyl Chloride Addition: Dissolve the crude 2-methyl-2H-indazole-3-carbonyl chloride (from Part A) in anhydrous DCM (~20 mL). Transfer this solution to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

Substrate Addition: After the acyl chloride addition is complete, add toluene (5.0 eq) dropwise via the addition funnel over 20 minutes. A color change is typically observed.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part C: Work-up and Purification

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (~50 g) and concentrated HCl (~20 mL).[6] This step is highly exothermic and should be done with vigorous stirring in a fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer twice with DCM (~30 mL each).[6]

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid or a thick oil. Purify the residue using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure (2-methyl-2H-indazol-3-yl)(p-tolyl)methanone.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR: Expect signals corresponding to the methyl group on the indazole nitrogen, aromatic protons from both the indazole and toluene rings, and a characteristic downfield shift for the protons ortho to the new carbonyl group.

-

¹³C NMR: Expect a signal for the carbonyl carbon (~190-200 ppm) in addition to the aromatic and methyl carbons.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1690 cm⁻¹ is characteristic of the aryl ketone carbonyl stretch.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | Inactive AlCl₃ due to moisture exposure. | Use fresh, anhydrous AlCl₃. Ensure all glassware is dry and the reaction is run under a strict inert atmosphere. |

| Deactivated aromatic substrate. | The reaction works best with electron-rich or neutral aromatic rings. Highly deactivated rings (e.g., nitrobenzene) will not react. | |

| Incomplete formation of acyl chloride. | Ensure the reaction with thionyl chloride goes to completion. Use a slight excess of thionyl chloride and ensure sufficient reflux time. | |

| Formation of Side Products | Reaction temperature too high. | Maintain cooling during the initial addition steps. Do not overheat the reaction. |

| Impure starting materials. | Use purified 2-methyl-2H-indazole-3-carboxylic acid. | |

| Difficult Purification | Product is an oil. | Try different solvent systems for column chromatography. If the product is still an oil, high-vacuum distillation (if thermally stable) or crystallization from a suitable solvent system may be attempted. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

-

Fume Hood: All steps of this procedure, especially those involving thionyl chloride, aluminum chloride, and volatile organic solvents, must be performed in a well-ventilated fume hood.

-

Reagent Handling: Aluminum chloride and thionyl chloride are highly corrosive and react violently with water, releasing HCl gas. Handle with extreme care and avoid inhalation of vapors.[6]

-

Quenching: The quenching of the reaction mixture with ice/HCl is highly exothermic. Perform this step slowly and with caution.

Conclusion

The is a robust and effective method for synthesizing aryl indazolyl ketones. By carefully controlling the reaction conditions, particularly by ensuring the exclusion of moisture, this protocol provides reliable access to valuable chemical intermediates for pharmaceutical research and development. The key to success lies in the proper handling of air-sensitive reagents and a systematic approach to reaction work-up and purification.

References

-

Chemistry Steps. (2025). Friedel-Crafts Acylation. Available at: [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

-

Wikipedia. (2024). Friedel–Crafts reaction. Available at: [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

Chemistry LibreTexts. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions. Available at: [Link]

Sources

Procedure for the Esterification of 2-Methyl-2H-indazole-3-carbonyl Chloride with Alcohols

The user wants a detailed application note and protocol for the esterification of 2-methyl-2H-indazole-3-carbonyl chloride.

Here's a breakdown of the requirements:

-

Topic: Procedure for esterification of 2-methyl-2H-indazole-3-carbonyl chloride.

-

Content Type: Detailed Application Notes and Protocols.

-

Audience: Researchers, scientists, and drug development professionals.

-

Core Directive (Autonomy): I have full editorial control to structure the guide in the most logical and informative way.

-

Scientific Integrity & Logic (E-E-A-T):

-

Expertise & Experience: Explain the 'why' behind the steps.

-

Trustworthiness: The protocol should be self-validating.

-

Authoritative Grounding & Comprehensive References:

-

In-text citations for key claims.

-

A complete "References" section at the end with clickable URLs.

-

-

-

Visualization & Formatting:

-

Data Presentation: Use tables for quantitative data.

-

Experimental Protocols: Detailed step-by-step methodologies.

-

Mandatory Visualization:

-

Create diagrams using Graphviz (DOT language).

-

Enclose DOT scripts in a dot code block.

-

Provide a brief, descriptive caption.

-

Adhere to specific diagram specifications (width, color contrast).

-

-

Mental Sandbox Simulation:

-

Initial Search & Information Gathering: My initial searches were broad, covering the general esterification of acyl chlorides and the synthesis of indazole derivatives. The results provide good foundational knowledge. I have information on:

-

The general reaction of acyl chlorides with alcohols to form esters.[1][2][3]

-

The use of bases like pyridine or NaHCO3 to neutralize the HCl byproduct.[1][2][4]

-

Safety precautions for handling acyl chlorides, which are corrosive and water-sensitive.[5][6][7][8]

-

Typical work-up procedures for esterification reactions, involving aqueous washes (e.g., with NaHCO3 solution) and extraction with an organic solvent.[9][10]

-

Purification techniques like chromatography and distillation.[9][11]

-

Synthesis of various indazole derivatives, including esters and carboxylic acids.[11][12][13][14][15][16][17][18][19]

-

-

Structuring the Application Note: I'll structure the document logically for a researcher.

-

Title: Clear and descriptive.

-

Abstract/Introduction: Briefly explain the importance of 2-methyl-2H-indazole-3-carboxylic acid esters and the purpose of the note. Mention their relevance in medicinal chemistry.

-

Reaction Scheme: A clear chemical drawing of the reaction.

-

Mechanism Overview: Briefly explain the nucleophilic acyl substitution mechanism. I'll use a Graphviz diagram here to illustrate the flow.

-

Materials and Reagents: A table listing all necessary chemicals with their properties (MW, CAS No., etc.).

-

Apparatus: A list of required lab equipment.

-

Experimental Protocol (Step-by-Step): This will be the core of the document. I will break it down into:

-

Reagent Preparation.

-

Reaction Setup.

-

Reaction Execution.

-

Work-up and Extraction.

-

Purification.

-

Characterization. For each step, I will explain the causality as required (e.g., "The reaction is cooled in an ice bath to control the exothermic reaction" or "A saturated NaHCO3 wash is used to neutralize the HCl byproduct and any unreacted acyl chloride").

-

-

Data Presentation: I will create a table summarizing key reaction parameters like stoichiometry, temperature, reaction time, and expected yield.

-

Troubleshooting: A table with potential problems, their causes, and solutions.

-

Safety Precautions: This is critical for acyl chlorides. I will detail the hazards and necessary PPE. I will cite safety data sheets.[5][6][7][8]

-

Visualization (Graphviz): I will create at least two diagrams:

-

A workflow diagram for the entire experimental procedure.

-

A simplified reaction mechanism diagram.

-

-

References: A consolidated, numbered list of all cited sources with proper formatting and clickable URLs.

-

-

Synthesizing the Protocol: I don't have a specific paper for the esterification of 2-methyl-2H-indazole-3-carbonyl chloride. However, this is a standard organic transformation. I can synthesize a reliable protocol based on the general principles of reacting an acyl chloride with an alcohol.

-

Reactants: 2-methyl-2H-indazole-3-carbonyl chloride and a generic alcohol (e.g., ethanol or methanol) to create a specific example (ethyl or methyl 2-methyl-2H-indazole-3-carboxylate).

-

Solvent: An inert aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is appropriate.

-

Base: A non-nucleophilic base like triethylamine (TEA) or pyridine is commonly used to scavenge the HCl produced. This is a key detail to include and explain.[1][2]

-

Temperature: Acyl chloride reactions are often exothermic. Starting at 0 °C and then allowing the reaction to warm to room temperature is a standard and safe approach.

-

Work-up: Quenching with water, followed by separation of organic/aqueous layers. Washing the organic layer with dilute acid (to remove the amine base), then saturated NaHCO3 solution (to remove HCl), and finally brine.[9][10]

-

Purification: The crude product would likely be purified by silica gel column chromatography.[11]

-

Characterization: Mentioning standard techniques like NMR, IR, and Mass Spectrometry for product verification.

-

-

Refining and Citing: As I write each section, I will integrate the information from the search results and add in-text citations. For example, when discussing the reactivity of acyl chlorides, I can cite sources[2] and[3]. When detailing safety, I'll cite the SDS sources.[5][6][7] For the work-up, I can reference general organic chemistry lab procedures.[9][10]

-

Graphviz Diagrams:

-

Workflow: Start -> Reagent Prep -> Reaction Setup (0°C) -> Reagent Addition -> Reaction (RT) -> Quenching -> Extraction -> Washing -> Drying -> Solvent Removal -> Purification -> Characterization -> End

-

Mechanism: A simplified representation of nucleophilic attack by the alcohol on the carbonyl carbon of the acyl chloride, formation of a tetrahedral intermediate, and subsequent elimination of the chloride leaving group.

-

This systematic approach ensures all user requirements are met, resulting in a comprehensive, authoritative, and practical guide for the target audience. The synthesized protocol, while not from a single source for this exact molecule, will be based on well-established and reliable chemical principles, fulfilling the E-E-A-T requirements.### Application Note & Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 2-methyl-2H-indazole-3-carboxylic acid esters via the esterification of 2-methyl-2H-indazole-3-carbonyl chloride. Indazole derivatives are significant pharmacophores in drug discovery, and this protocol details a robust and reliable method for their synthesis. The procedure covers the reaction mechanism, a detailed step-by-step protocol from reaction setup to product purification, safety precautions, and troubleshooting. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction and Scientific Background